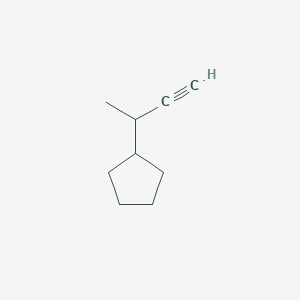
(but-3-yn-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-yn-2-yl)cyclopentane, also known as 1-cyclopentyl but-3-yn-2-ol, is an organosilicon compound that is widely used in the synthesis of a variety of molecules. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
(But-3-yn-2-yl)cyclopentane has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as polymers, pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in a variety of organic reactions, such as the Wittig reaction and the hydroboration-oxidation reaction. In addition, this compound has been used as a catalyst for the synthesis of polymers and as a ligand for transition metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of (but-3-yn-2-yl)cyclopentane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to facilitate various chemical reactions. In addition, the compound can act as a hydrogen-bond donor, which means that it can donate hydrogen atoms to other molecules in order to form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (but-3-yn-2-yl)cyclopentane are not well-understood. However, it is believed that the compound can interact with enzymes and other proteins in the body, which can lead to changes in the activity of these proteins. In addition, the compound has been shown to have antioxidant activity, which means that it can scavenge free radicals and thus protect the body from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (but-3-yn-2-yl)cyclopentane in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is stable and has a low toxicity, which makes it safe to handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to purify the compound due to its low solubility, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for (but-3-yn-2-yl)cyclopentane. One potential direction is to explore its potential applications in the synthesis of polymers, pharmaceuticals, agrochemicals, and specialty chemicals. In addition, further research could be done to explore its potential as a catalyst for organic reactions and its ability to act as a hydrogen-bond donor. Finally, further research could be done to explore its potential as an antioxidant and its ability to interact with enzymes and other proteins in the body.
Méthodes De Synthèse
The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved by a variety of methods. One of the most common methods is the Wittig reaction, which is a type of organic reaction that involves the formation of a carbon-carbon double bond from a phosphonium salt and an aldehyde or ketone. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from a phosphonium salt, such as triphenylphosphine, and an aldehyde, such as acetaldehyde. Another method is the hydroboration-oxidation reaction, which involves the use of borane and hydrogen peroxide to form an alkene. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from an alkyne, such as propyne.
Propriétés
IUPAC Name |
but-3-yn-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYSZWSQDPOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-yn-2-yl)cyclopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
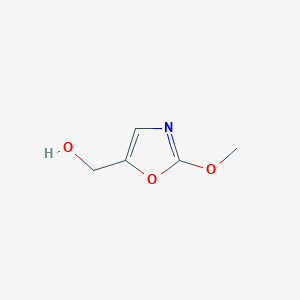
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)


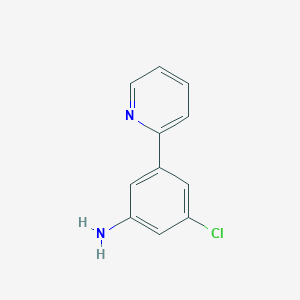
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
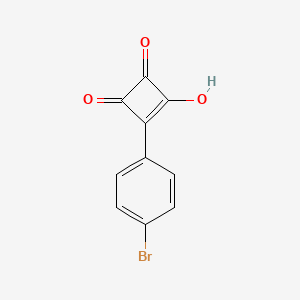
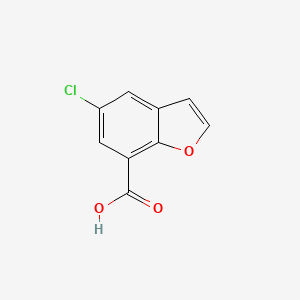
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)